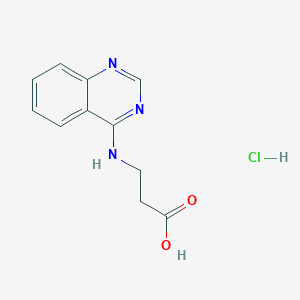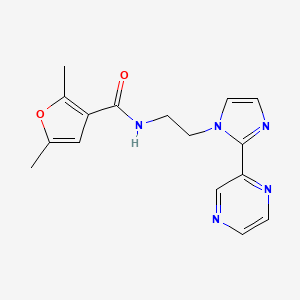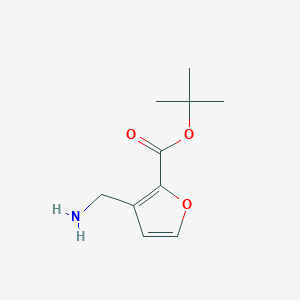
Tert-butyl 3-(aminomethyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)furan-2-carboxylate: is an organic compound with a furan ring substituted at the 2-position with a carboxylate group and at the 3-position with an aminomethyl group. The tert-butyl group is attached to the carboxylate, providing steric hindrance and influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)furan-2-carboxylate typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Introduction of the carboxylate group: This can be done via esterification reactions, where the furan ring is treated with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Tert-butyl 3-(hydroxymethyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Tert-butyl 3-(aminomethyl)furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules. It can serve as a building block for the synthesis of bioactive molecules.
Medicine
The compound’s derivatives may have potential therapeutic applications. For example, furan derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)furan-2-carboxylate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl ring instead of a furan ring.
Tert-butyl carbamate: Lacks the furan ring and aminomethyl group.
Furan-2-carboxylic acid: Lacks the tert-butyl and aminomethyl groups.
Uniqueness
Tert-butyl 3-(aminomethyl)furan-2-carboxylate is unique due to the presence of both the furan ring and the aminomethyl group, which provide distinct reactivity and interaction profiles. The tert-butyl group adds steric hindrance, influencing the compound’s stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)8-7(6-11)4-5-13-8/h4-5H,6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAAJIDITYYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
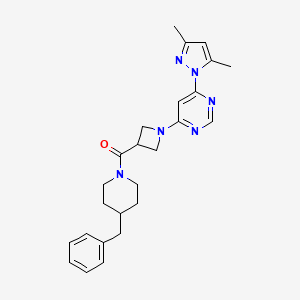
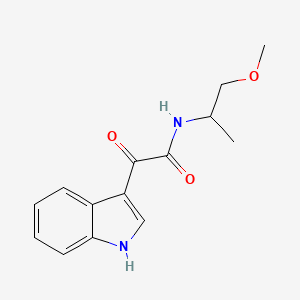
![N-cyclohexyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2895765.png)
![4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2895768.png)
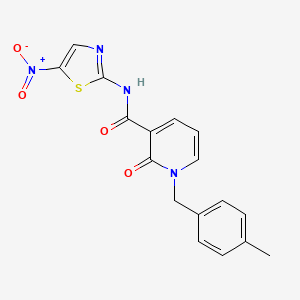
![10-(3-fluoro-4-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2895771.png)
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2895773.png)
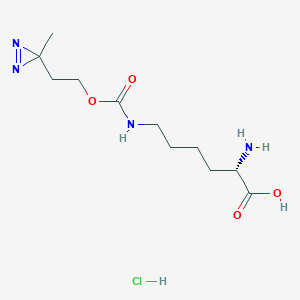
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2895776.png)
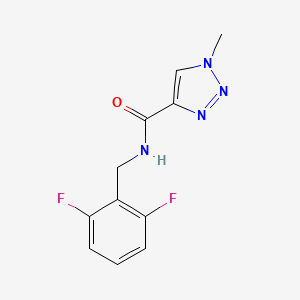
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)
